molecular formula C17H17NO3 B143384 Fmoc-glycinol CAS No. 105496-31-9

Fmoc-glycinol

Cat. No. B143384
CAS RN: 105496-31-9
M. Wt: 283.32 g/mol
InChI Key: XLIFWDZVNRWYKV-UHFFFAOYSA-N
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Description

Fmoc-Glycinol is an Fmoc protected amino alcohol . The fluorenylmethoxycarbonyl protecting group (Fmoc) is a base-labile protecting group used in organic synthesis . Fmoc carbamate is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Synthesis Analysis

Fmoc-Glycinol is used in the preparation of amphiphilic lactosides . The formation of glycosidic bonds is of fundamental importance in the assembly of glycopeptides . The particular emphasis is given to the preparation of building blocks for use in solid-phase glycopeptide synthesis based on the 9-fluorenylmethoxycarbonyl (Fmoc) protective group strategy .


Molecular Structure Analysis

The Fmoc group is highly fluorescent, certain UV-inactive compounds may be reacted to give the Fmoc derivatives, suitable for analysis by reversed phase HPLC . Fmoc-labeled glycans can be easily delabeled and converted to glycosylamine-form or free (hemiacetal or aldehyde)-form glycans that can be used to fabricate glycan arrays or synthesize glycosyl dendrimers .


Chemical Reactions Analysis

Fmoc-glycine coupling of saccharide β-glycosylamines is used for the fractionation of oligosaccharides and formation of neoglycoconjugates .


Physical And Chemical Properties Analysis

Fmoc-Glycinol has a molecular formula of C17H17NO3 and a molecular weight of 283.32 . It has a melting point of 144-147 °C (lit.) and a predicted boiling point of 502.7±33.0 °C . It is a white to light yellow crystal powder .

Scientific Research Applications

Extracellular Matrix Applications

Fmoc-glycinol derivatives have been used to create self-supporting hydrogels that can act as extracellular matrices. These hydrogels have been tested for cytotoxicity and cell adhesion, showing potential for biomedical applications such as tissue engineering and regenerative medicine .

Pharmaceutical Applications

Research on Fmoc-derivatized peptides like Fmoc-glycinol has highlighted their role in forming hydrogels with structural and macroscopic architectures that are influenced by preparation methods and experimental conditions. These properties make them suitable for pharmaceutical applications, including drug delivery systems .

Antibacterial Hydrogel Applications

Fmoc-glycinol is also involved in the formation of amino acid-based hydrogels with broad-spectrum antibacterial properties. Such hydrogels are promising alternatives for treating bacterial infections and could be used in wound dressings or as coatings for medical devices to prevent bacterial colonization .

Safety And Hazards

Fmoc-Glycinol causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Personal protective equipment should be used to avoid dust formation and breathing vapours, mist, or gas .

Future Directions

Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . Fmoc-Glycinol could potentially be used in the preparation of these hydrogels .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-10-9-18-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16,19H,9-11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIFWDZVNRWYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384713
Record name Fmoc-glycinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-glycinol

CAS RN

105496-31-9
Record name Fmoc-glycinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]-1-ethanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

68.0 g (ca 200 mMol) 9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester (Fmoc-O-Su) is dissolved with stirring in 300 ml dioxan in a 1 l round-bottomed flask. 40 g Na2CO3 dissolved in 200 ml water as well as 14.4 ml (238 mMol) ethanolamine are added successively to the clear solution. The pulpy reaction mixture which forms at once is stirred overnight at room temperature and is aspirated on the following day. The filtration residue which contains unreacted Fmoc-O-Su, N-hydroxy-succinimide as well as the desired product, is recrystallized from ethyl acetate. After drying in a vacuum 47.4 g pure product=76% of the theoretical yield are obtained.
[Compound]
Name
9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester
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68 g
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40 g
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14.4 mL
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200 mL
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Synthesis routes and methods III

Procedure details

2-Aminoethanol (1.2 g, 19.7 mmol) in dry dichloromethane (5 ml) was added dropwise to a solution of 9-fluorenylmethylchloroformate (5.0 g, 19.3 mmol) together with pyridine (1.5 g, 19.4 mmol). The mixture was stirred for a total of 1.25 hours then diluted with dichloromethane (50 ml), washed with water (25 ml), a saturated solution of ammonium chloride (25 ml), the organic phase was separated dried over anhydrous magnesium sulphate, filtered and the filtrate evaporated in vacuo to give a white solid. This material was crystallised from dichloromethane to give 2-(9-fluorenylmethoxycarbonyl)aminoethanol.
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1.2 g
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5 mL
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50 mL
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Synthesis routes and methods IV

Procedure details

To a stirred mixture of ethanolamine (0.49 g, 8 mmol), tetrahydrofuran, water and sodium bicarbonate (1.5 g, 18 mmol) at 6° C., was added a solution 9-fluorenylmethylchloroformate (2.27 g, 8.8 mmol) in tetrahydrofuran in one portion, stirring was continued for 1 h allowing the mixture to warm to room temperature. The mixture was diluted with water and extracted with ethyl acetate. The combined organic extracts were dried over anhydrous magnesium sulfate filtered and evaporated to a crude product. The crude product was re-crystallised from dichloromethane to give (2-hydroxy-ethyl)-carbamic acid 9H-fluoren-9-ylmethyl ester as a white solid (1.2 g).
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0.49 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Fmoc-glycinol

Q & A

Q1: What is the significance of Fmoc-glycinol in peptide synthesis, particularly in the context of the research presented?

A1: Fmoc-glycinol is a crucial building block in solid-phase peptide synthesis, enabling the creation of peptide alcohols. The research highlights its use in synthesizing biologically relevant molecules like octreotide conjugates, and fragments of gramicidin and Trichorzianines []. Fmoc-glycinol, along with other Fmoc-protected amino alcohols like Fmoc-threoninol(But) and Fmoc-phenylalaninol, are attached to amine resins via a dihydropyran-2-carboxylic acid linker []. This method allows for the efficient production of peptide alcohols, which may have unique properties and applications compared to their carboxylic acid counterparts.

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